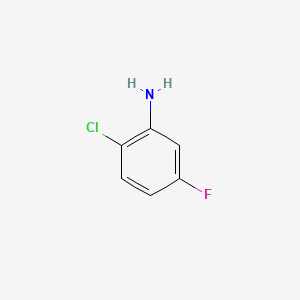

2-Chloro-5-fluoroaniline

Descripción

Significance and Research Context of 2-Chloro-5-fluoroaniline

This compound is a halogenated aromatic amine that has emerged as a compound of significant interest in academic and industrial research. Its chemical structure, featuring both a chlorine and a fluorine atom on the aniline (B41778) ring, imparts a unique combination of stability and reactivity. chemimpex.com This distinct substitution pattern makes it a valuable and versatile intermediate or building block in the synthesis of more complex molecules. chemimpex.comcymitquimica.com

The primary significance of this compound lies in its role as a precursor in the production of a wide array of specialty chemicals. chemimpex.com In the pharmaceutical sector, it is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). chemicalbook.comfishersci.cathermofisher.com Research has highlighted its application in the development of new therapeutic agents, including potential anti-cancer and anti-inflammatory drugs. chemimpex.com Beyond pharmaceuticals, it is extensively used in the agrochemical industry for creating herbicides, pesticides, and fungicides designed to enhance crop protection and yield. chemimpex.comchemimpex.com The compound is also employed in the manufacturing of dyes and pigments. chemimpex.com The presence of halogen atoms influences its reactivity, making it a useful intermediate for various chemical transformations such as nucleophilic substitutions and coupling reactions. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 452-83-5 | sigmaaldrich.comhsppharma.comnih.gov |

| Molecular Formula | C₆H₅ClFN | sigmaaldrich.comhsppharma.comnih.gov |

| Molecular Weight | 145.56 g/mol | nih.gov |

| Appearance | Off-white crystal or pale yellow clear liquid | hsppharma.comhomesunshinepharma.com |

| Melting Point | 26 °C | sigmaaldrich.comhsppharma.comhomesunshinepharma.com |

| Boiling Point | 206.3 °C at 760 mmHg | sigmaaldrich.comhsppharma.comhomesunshinepharma.com |

| Density | 1.349 g/cm³ | hsppharma.comhomesunshinepharma.com |

| Solubility | Insoluble in water | chemicalbook.comfishersci.ca |

| IUPAC Name | This compound | nih.gov |

Historical Perspective of Halogenated Aniline Research

The study of halogenated anilines is a branch of organic chemistry that evolved from the initial discovery and exploration of aniline itself. Aniline was first isolated in 1826, and its chemistry became a major focus of research in the 19th century. The systematic investigation into halogenated derivatives of aniline began in the early 20th century. This research was driven by the need to create new chemical entities with modified properties for various applications, particularly in the burgeoning dye industry.

Early methodologies focused on establishing reliable methods for introducing halogen substituents, such as chlorine, bromine, and later fluorine, onto the aromatic ring of aniline. The development of reactions like the Sandmeyer reaction, which allows the conversion of an amino group via a diazonium salt to a halide, was a pivotal moment for the synthesis of these compounds. wikipedia.org

The specific interest in fluoro-substituted anilines grew with advancements in fluorination chemistry. Incorporating fluorine into organic molecules became a recognized strategy for modulating biological activity, metabolic stability, and other physicochemical properties. The development of synthetic routes for compounds like this compound is therefore built upon a long history of research into both chlorination and fluorination of aromatic systems. While many halogenated anilines were initially investigated for industrial purposes, some have also been identified as natural products, biosynthesized by marine organisms, challenging the long-held belief that they were exclusively of synthetic origin. rsc.org

Scope and Objectives of Current Academic Research Avenues for this compound

Current academic research on this compound is primarily focused on its application as a strategic building block in synthetic organic chemistry, with an emphasis on creating high-value, complex molecules. chemimpex.com The unique electronic properties conferred by the chloro and fluoro substituents make it an attractive starting material for targeted synthesis in medicinal chemistry and materials science. chemimpex.comevitachem.com

A significant area of investigation is its use in the synthesis of biologically active compounds. For instance, it serves as an intermediate in the creation of novel protein kinase inhibitors, which are a major class of drugs for treating diseases like cancer. google.com Its derivatives are also explored for their potential as antiviral compounds. ossila.com The ability to undergo further chemical transformations allows for the creation of diverse molecular architectures crucial in drug discovery and development. chemimpex.com

In materials science, research explores the incorporation of this compound into specialty polymers and coatings to enhance material properties such as durability and chemical resistance. chemimpex.com Furthermore, the study of halogenated anilines has expanded into supramolecular chemistry. Research has shown that multi-substituted anilines can act as both hydrogen bond and halogen bond donors, making them valuable for crystal engineering and the design of new materials with specific structural and functional properties. The objective of this research is to leverage the specific substitution pattern of this compound to fine-tune molecular properties in ways that are not achievable with simpler aniline derivatives.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUFOZAFKYOZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371413 | |

| Record name | 2-Chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-83-5 | |

| Record name | 2-Chloro-5-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes for 2 Chloro 5 Fluoroaniline

Established Synthetic Pathways to 2-Chloro-5-fluoroaniline

Traditional synthesis of this compound relies on well-documented, multi-step procedures that manipulate functional groups on benzene (B151609) ring precursors. These methods, while effective, often involve sequential reactions to introduce the desired chloro, fluoro, and amino substituents in the correct positions.

Multi-Step Nitration and Subsequent Reduction Strategies for Aniline (B41778) Derivatives

A primary route to synthesizing substituted anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. nih.gov This strategy is fundamental in aromatic chemistry, allowing for the introduction of an amino group via a stable nitro intermediate.

The synthesis can commence from a halogenated benzene derivative. For instance, a compound like 1-chloro-4-fluorobenzene (B165104) can be nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). vulcanchem.com This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the ring. The directing effects of the existing halogen substituents guide the position of the incoming nitro group. Following nitration, the resulting chlorofluoronitrobenzene intermediate is subjected to a reduction step. This conversion of the nitro group to an amine (-NH₂) is a critical transformation that yields the final aniline derivative. Common reduction methods include the use of metals in acidic media (e.g., SnCl₂/HCl) or catalytic hydrogenation. researchgate.net

Another variation starts with a substituted aniline, such as 2-fluoroaniline. researchgate.net The amino group is first protected, often by acetylation with acetic anhydride, to prevent side reactions and to control the regioselectivity of the subsequent nitration step. researchgate.net The protected aniline is then nitrated. researchgate.net The final step involves the reduction of the nitro group, which simultaneously removes the protecting group, to yield the target diamine, which can then be further processed. researchgate.net

Halogenation of Substituted Anilines and Nitroanilines

Direct halogenation of aniline or nitroaniline precursors is another established method for synthesizing this compound. This pathway involves the selective introduction of chlorine and fluorine atoms at the desired positions on the aromatic ring. The sequence of these halogenation steps is crucial for achieving the correct isomer.

For example, a synthetic route can involve the chlorination of a fluoroaniline (B8554772) or nitro-fluoro-aniline intermediate. vulcanchem.com Reagents such as N-chlorosuccinimide (NCS) are often used for this purpose in a suitable solvent like dimethylformamide (DMF). vulcanchem.com The regioselectivity of the chlorination is governed by the electronic and steric effects of the substituents already present on the ring. nsf.gov

Alternatively, a process can start with o-fluoroaniline, which is first brominated using N-bromosuccinimide (NBS). google.com The resulting bromo-fluoroaniline is then chlorinated with NCS to produce a 4-bromo-2-chloro-6-fluoroaniline (B1287600) intermediate. google.com The bromo group, having served its purpose as a directing group, is subsequently removed via catalytic hydrogenation (debromination) to yield the final 2-chloro-fluoroaniline product. google.com This multi-step halogenation and dehalogenation sequence allows for precise control over the final substitution pattern.

Advanced and Green Synthetic Approaches for this compound

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Catalytic Hydrogenation and Reduction Techniques

Catalytic hydrogenation is a key technology in the synthesis of anilines from nitroaromatic compounds, prized for its high chemoselectivity and cleaner reaction profiles compared to stoichiometric reductants. mdpi.com This technique is central to many advanced and green syntheses of this compound. The process typically involves reacting the corresponding nitro-precursor, 2-chloro-5-fluoronitrobenzene, with hydrogen gas in the presence of a metal catalyst. smolecule.com

Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel. google.com The reaction is often carried out in a solvent such as ethanol (B145695) or methanol. google.com Innovations in this area include the development of highly efficient catalysts that allow the reaction to proceed under milder conditions (lower temperature and pressure) and the use of inhibitors to prevent undesired side reactions, such as dehalogenation (the removal of the chlorine atom). mdpi.comgoogle.com For example, a patented method describes the hydrogenation of 2-bromo-5-fluoronitrobenzene using Raney nickel in the presence of a bromine inhibitor to prevent the loss of the bromine atom, a principle applicable to chlorinated analogues. google.com

| Catalyst | Reagents & Solvents | Temperature | Pressure | Key Features | Source |

|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, Ethanol | 25°C | 50 psi | Standard conditions for reducing nitro groups. | |

| Raney Nickel (W-4) | H₂, Methanol, Bromine Inhibitor | 45°C | 1.0 MPa | Use of an inhibitor prevents dehalogenation, improving yield and purity. | google.com |

| Palladium on Carbon (Pd/C) | Hydrazine (B178648) Hydrate, Methanol | 80°C | Atmospheric | Uses hydrazine as a hydrogen source instead of H₂ gas. | chemicalbook.com |

| Pd/C (large-particle) | H₂, No Solvent | 120°C | 1 MPa | Solvent-free process, enhancing green credentials. | chemicalbook.com |

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, represents a significant paradigm shift from traditional batch production. researchgate.net In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. beilstein-journals.org This methodology offers numerous advantages, including superior temperature control, enhanced safety when dealing with hazardous reagents or exothermic reactions, and improved consistency and scalability. researchgate.netacs.org

For the synthesis of this compound, individual steps like nitration or hydrogenation can be adapted to a continuous flow process. For instance, the nitration of a chloro-fluoro-benzene could be performed in a flow reactor, allowing for precise control of the highly exothermic reaction and minimizing the formation of byproducts. Similarly, catalytic hydrogenation can be carried out in a packed-bed reactor where the nitro-compound flows through a solid catalyst bed, facilitating easy separation of the product from the catalyst and enabling catalyst reuse. acs.org The integration of multiple flow reactors can even allow for a multi-step synthesis to be performed in a continuous, automated fashion, significantly increasing production efficiency. beilstein-journals.org

Solvent-Free and Environmentally Benign Synthesis Protocols

A major focus of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. d-nb.info Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste, lower costs, and simplify product purification. d-nb.infonih.gov

One notable green approach is the use of solvent-free catalytic hydrogenation. chemicalbook.com A patented process describes the hydrogenation of various halogenated aromatic nitro compounds to their corresponding anilines without any solvent, using a large-particle palladium catalyst. chemicalbook.com After the reaction, the catalyst is simply filtered off, and the product is obtained directly. chemicalbook.com

Another innovative and environmentally benign strategy involves the use of novel, non-hazardous catalysts. Boric acid, for example, has been demonstrated as an effective and inexpensive catalyst for synthesizing N-aryl derivatives under solvent-free conditions. d-nb.infonih.gov While not directly applied to this compound in the cited literature, the principle of using a mild, solid acid catalyst for C-N bond formation under solvent-free thermal conditions is a key green protocol. nih.gov Other research has explored the use of catalysts derived from biological waste, such as a water extract of onion peel ash, to promote reactions, highlighting a move towards truly sustainable and environmentally benign synthesis. analis.com.my These methods significantly reduce the environmental impact by avoiding toxic solvents and catalysts. researchgate.netrsc.org

Regioselectivity and Stereoselectivity Control in this compound Synthesis

The synthesis of this compound requires precise control over the placement of the chloro and fluoro substituents on the aniline ring, a concept known as regioselectivity. The directing effects of the functional groups on the aromatic ring are the primary determinants of this selectivity. Since this compound is an achiral molecule, stereoselectivity is not a consideration in its direct synthesis, although it can be a critical factor in the synthesis of more complex chiral molecules derived from it.

A predominant route to this compound involves the multi-step transformation of a substituted nitrobenzene (B124822) precursor. This strategy leverages controlled halogenation and subsequent reduction of the nitro group. The initial substrate often contains a fluorine atom, and its strong electron-withdrawing nature, along with its ortho-, para-directing effect, influences the position of subsequent substitutions.

One common precursor is 4-fluoronitrobenzene, which can be synthesized from p-fluoroaniline. The synthesis proceeds through chlorination to yield 2-chloro-5-fluoronitrobenzene. The regiochemistry of this step is governed by the directing effects of the existing fluoro and nitro groups. The final step is the reduction of the nitro group to an amine, typically through catalytic hydrogenation, which does not affect the positions of the halogen substituents.

An alternative approach involves the direct, catalyst-controlled chlorination of 3-fluoroaniline. This method utilizes a Lewis basic selenoether catalyst to achieve high ortho-selectivity, leading to the formation of this compound. The catalyst plays a crucial role in directing the chlorinating agent to the position ortho to the amino group.

The table below summarizes key regioselective steps in the synthesis of this compound and related compounds.

Table 1: Regioselective Synthesis Strategies

| Starting Material | Reagents/Catalyst | Key Transformation | Regiochemical Outcome |

|---|---|---|---|

| 3-Fluoroaniline | N-Chlorosuccinimide (NCS), Selenoether catalyst | Ortho-chlorination | Selective formation of this compound. nsf.gov |

| 4-Fluoronitrobenzene | Cl₂, Fe catalyst | Electrophilic Chlorination | Introduction of chlorine at the 2-position. |

Industrial Scale Synthesis Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on cost-effectiveness, safety, scalability, and environmental impact. The selection of a synthetic route for large-scale manufacturing is heavily influenced by these factors.

A prevalent industrial method involves the catalytic hydrogenation of 2-chloro-5-fluoronitrobenzene. This process is favored due to its efficiency and the availability of the starting nitroaromatic compound. Key considerations for this process include the optimization of reaction parameters to maximize yield and purity while ensuring safe operation.

Key Industrial Production Parameters:

Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of nitro groups. The catalyst loading, typically around 5% by weight, is a critical parameter that affects reaction rate and cost. google.com

Reaction Vessel: The hydrogenation is typically carried out in a high-pressure autoclave to handle the hydrogen gas and elevated temperatures and pressures required for the reaction.

Solvent: Solvents such as ethanol are often used. The choice of solvent can influence reaction kinetics and product isolation.

Temperature and Pressure: The reaction is often conducted at elevated temperatures (e.g., 50-120°C) and hydrogen pressures (e.g., 1.0-4.0 MPa) to ensure a high conversion rate. google.com

Process Control: Continuous monitoring of the reaction progress, for instance by gas chromatography, is essential to determine the endpoint of the reaction and prevent the formation of byproducts. google.com

Product Isolation: After the reaction, the catalyst is removed by filtration. The product is then isolated, which may involve steps like distillation to achieve the desired purity, which is often greater than 98% for industrial applications. google.com

Another important consideration is the avoidance of hazardous reagents and the minimization of waste. For instance, routes that use chlorosulfonic acid are less desirable due to the significant environmental pollution they can cause. google.com Modern industrial processes aim for higher atom economy and simpler workup procedures, often avoiding chromatographic purification, which is generally not feasible for large-scale production.

The table below outlines typical conditions for the industrial-scale catalytic hydrogenation of a related nitroaromatic compound, which are indicative of the parameters for this compound production.

Table 2: Industrial Catalytic Hydrogenation Parameters

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Starting Material | 2-Chloro-5-fluoronitrobenzene | Precursor to the final product. |

| Catalyst | 5% Palladium on Carbon (Pd/C) | To facilitate the reduction of the nitro group. google.com |

| Catalyst Loading | 1-10% by mass | To optimize reaction rate and cost. |

| Solvent | Ethanol | To dissolve reactants and facilitate the reaction. |

| Temperature | 50 - 120 °C | To increase the reaction rate. google.com |

| Pressure | 1.0 - 4.0 MPa Hydrogen | To provide the necessary hydrogen for the reduction. |

| Reaction Time | 2 - 8 hours | To ensure complete conversion of the starting material. google.com |

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-chloro-5-fluoronitrobenzene |

| 3-fluoroaniline |

| 4-fluoronitrobenzene |

| N-Chlorosuccinimide |

| Palladium on carbon |

| Chlorosulfonic acid |

Chemical Reactivity and Transformation Studies of 2 Chloro 5 Fluoroaniline

Electrophilic Aromatic Substitution Reactions of 2-Chloro-5-fluoroaniline

The amino group of this compound is a powerful activating group and, along with the halogen atoms, directs incoming electrophiles to specific positions on the benzene (B151609) ring. The chlorine at position 2 and the fluorine at position 5, both being ortho, para-directing but deactivating, influence the regioselectivity of these reactions.

A notable example of electrophilic aromatic substitution is the iodination of a related compound, 5-chloro-2-fluoroaniline. In this process, an iodine atom is selectively introduced at the C-4 position. This regioselectivity is crucial for the synthesis of specifically derivatized products.

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for this compound, where a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. vapourtec.com For these reactions to occur, the aromatic ring generally needs to be electron-deficient, often achieved by the presence of electron-withdrawing groups. vapourtec.comlibretexts.org The reaction proceeds through a stepwise addition-elimination mechanism, involving the formation of a Meisenheimer complex. vapourtec.com

The presence of both chlorine and fluorine atoms on the aniline (B41778) ring provides opportunities for selective nucleophilic substitution, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comossila.com

Coupling Reactions with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wesleyan.edu These reactions have become essential methods for synthesizing anilines and their derivatives. wesleyan.edu The development of versatile and reliable catalysts has been a significant factor in the widespread use of these methods. wesleyan.edu

In the context of fluorinated anilines, palladium-catalyzed coupling of fluoroalkylamines with aryl halides is a valuable synthetic route. nih.gov These reactions can be sensitive to strong bases and high temperatures, which can degrade the fluoroalkylaniline products. nih.gov However, using a weaker base like potassium phenoxide (KOPh) in conjunction with a catalyst system derived from AdBippyPhos and [Pd(allyl)Cl]2 has been shown to result in high yields with low catalyst loadings. nih.gov The turnover-limiting step in this C-N coupling reaction is the reductive elimination to form the C-N bond, influenced by the electron-withdrawing nature of the fluoroalkyl substituent. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Fluoroalkylamines | Aryl bromides/chlorides | AdBippyPhos / [Pd(allyl)Cl]2 | Fluorinated anilines | nih.gov |

| Tetrafluoroethylene | Diarylzinc | Pd(0) / LiI | α,β,β-trifluorostyrene derivatives | mdpi.com |

Diazo coupling reactions involve the reaction of a diazonium salt with an aromatic compound. The primary amino group of anilines can be converted into a diazonium salt through diazotization. This process is a common strategy for introducing a halogen atom onto an aromatic ring via reactions like the Sandmeyer reaction.

The stability of the resulting diazonium salt is a critical factor for the success of the subsequent coupling or substitution step. In some cases, the diazonium salt of a chloro-fluoroaniline can be converted to the corresponding diazonium fluoborate salt by adding fluoboric acid.

Azo dyes can be synthesized through the coupling of diazonium salts with various aromatic compounds. ijirset.com For instance, new azo dyes have been created by coupling diazotized aniline derivatives with compounds like 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. researchgate.net

Photoredox catalysis has emerged as a powerful method for C-H functionalization, allowing for the formation of C-C and C-X bonds under mild conditions. nih.govdiva-portal.org This technique can be used to generate aryl radicals from aryldiazonium salts, which can then participate in intermolecular C-H functionalization reactions. nih.gov For example, a dual palladium/photoredox-catalyzed reaction has been used for the C-H arylation of arenes with nitrogen-based directing groups, yielding products with trifluoromethyl, chloro, or fluoro substitutions. nih.gov

Visible-light photoredox catalysis is particularly useful for introducing fluorine-containing functional groups into aromatic compounds. mdpi.com This strategy has been employed for the direct attachment of substituents like CF3-, CnFm-, F-, CF3O-, CF3S-, and SO2F- to various aromatic systems. mdpi.com

Reactions Involving the Amino Group of this compound

The amino group of this compound is a key site for various chemical transformations, including acylation. Acylation involves the reaction of the aniline with an acylating agent, such as an acid chloride, to form an amide.

For example, 2-chloro-N-substituted-acetamides can be synthesized by reacting anilines with chloroacetyl chloride. nih.gov This reaction is a common step in the synthesis of various biologically active compounds. nih.govijpsr.info The synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, a compound related to the herbicide flufenacet, involves the acylation of 4-fluoro-N-isopropylaniline with 2-(methylthio)acetyl chloride. iucr.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-fluoroaniline |

| 5-chloro-2-fluoro-4-(trifluoromethyl)aniline hydrochloride |

| AdBippyPhos |

| [Pd(allyl)Cl]2 |

| Potassium phenoxide |

| 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole |

| 2-chloro-N-substituted-acetamides |

| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide |

| 4-fluoro-N-isopropylaniline |

| 2-(methylthio)acetyl chloride |

Acylation and Alkylation Reactions

The amino group of this compound readily undergoes acylation and alkylation reactions, which are fundamental transformations for introducing new functional groups and building molecular complexity.

Acylation Reactions: Acylation involves the reaction of the aniline with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction results in the formation of an amide. For instance, the reaction of an N-alkylated fluoroaniline (B8554772) with chloroacetyl chloride is a known method for producing N-substituted chloroacetamides. A general representation of this reaction is the acylation of a substituted N-isopropylaniline with chloroacetyl chloride.

A specific example involves the preparation of 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide, where N-isopropyl-4-fluoroaniline is reacted with chloroacetyl chloride. google.com This type of reaction is crucial for synthesizing various pharmaceutical intermediates.

Alkylation Reactions: While direct N-alkylation of anilines can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products, it remains an important functionalization strategy. The reactivity of the amino group allows for the introduction of alkyl substituents, which can significantly alter the steric and electronic properties of the molecule.

Table 1: Examples of Acylation Reactions

| Reactant | Reagent | Product Type | Significance |

|---|---|---|---|

| N-isopropyl-4-fluoroaniline | Chloroacetyl chloride | N-substituted chloroacetamide | Intermediate for pharmaceuticals google.com |

Condensation Reactions for Derivatives

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. This compound can participate in various condensation reactions to form heterocyclic compounds, which are prevalent in many biologically active molecules.

One notable example is the synthesis of quinoxaline derivatives. Research has shown that 4-fluoroaniline can undergo a one-step annulation reaction with 1,1,2-trichloro-2-nitroethene to produce 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. researchgate.net This quinoxaline derivative can then be further modified. researchgate.net Although this example uses 4-fluoroaniline, the reactivity is indicative of the potential for this compound to participate in similar cyclocondensation reactions to form complex heterocyclic systems.

Another type of condensation involves the reaction of chlorophenols, which can lead to the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans, particularly in combustion processes catalyzed by compounds like copper(II) chloride. uva.nl While not a synthetic application, this demonstrates the condensation reactivity of halogenated aromatic compounds.

Table 2: Condensation Reaction Examples

| Reactant A | Reactant B | Product Class | Reaction Type |

|---|---|---|---|

| 4-Fluoroaniline | 1,1,2-trichloro-2-nitroethene | Quinoxaline N-oxides | Annulation/Cyclocondensation researchgate.net |

Derivatization Strategies for Functionalization of this compound

Derivatization of this compound is key to its utility as a building block. The strategies employed aim to modify the molecule at the amino group or the aromatic ring to introduce desired functionalities for specific applications, such as in the synthesis of active pharmaceutical ingredients (APIs).

The presence of the chloro and fluoro substituents on the aniline ring opens up possibilities for further functionalization through reactions like palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution. These modern synthetic methods allow for the precise introduction of a wide variety of substituents.

Furthermore, the amino group can be converted into other functional groups. For example, diazotization of the amino group, followed by a Sandmeyer or similar reaction, can replace the amino group with a variety of other substituents, including halogens, cyano, or hydroxyl groups. This classical transformation dramatically expands the range of accessible derivatives from the starting aniline.

The synthesis of benzimidazole derivatives is another important functionalization pathway. For instance, the preparation of 2-chloro-5,6-dihalobenzimidazoles can be achieved through successive reduction, cyclization, and diazotization reactions starting from a related nitroaniline precursor. researchgate.net

Table 3: Derivatization Strategies

| Strategy | Reaction Site | Potential Products | Key Application Area |

|---|---|---|---|

| Palladium-catalyzed cross-coupling | Aromatic Ring (C-Cl bond) | Biaryls, Alkylated/Alkenylated anilines | Pharmaceuticals, Agrochemicals |

| Nucleophilic Aromatic Substitution | Aromatic Ring | Substituted anilines | Fine Chemicals |

| Diazotization-Substitution | Amino Group | Diverse substituted halofluorobenzenes | Chemical Synthesis |

| Cyclocondensation | Amino Group & Ring | Heterocyclic compounds (e.g., Benzimidazoles) | Pharmaceuticals researchgate.net |

Spectroscopic and Structural Characterization Techniques for 2 Chloro 5 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-5-fluoroaniline

NMR spectroscopy is an indispensable tool for characterizing the structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the amine (-NH₂) protons and the three aromatic protons. The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The aromatic protons exhibit a more complex pattern due to spin-spin coupling with each other and with the neighboring fluorine atom.

The proton attached to C6 (H-6) is expected to appear as a doublet of doublets, influenced by coupling to H-3 (meta coupling) and the fluorine atom at C5. Similarly, the proton at C4 (H-4) will also show splitting from both H-3 and the fluorine atom. The proton at C3 (H-3) is coupled to both H-4 and H-6, resulting in a complex multiplet, often a triplet of doublets.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.88 | t | 8.8 |

| H-4 | 6.55 | ddd | J = 8.8, 4.2, 2.9 |

| H-6 | 7.15 | dd | J = 5.3, 2.9 |

| -NH₂ | 4.01 | s (broad) | - |

Note: Data is predicted and compiled from typical values for similar structures. The solvent used is CDCl₃.

The ¹³C NMR spectrum provides information on the six distinct carbon environments within the aromatic ring of this compound. The chemical shifts are influenced by the attached substituents (-Cl, -F, -NH₂). Notably, the carbon atoms exhibit coupling with the fluorine atom (C-F coupling), which provides valuable structural information. The carbon directly bonded to fluorine (C-5) shows a large one-bond coupling constant (¹JCF), while other carbons in the ring show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). The spectrum is typically recorded with proton decoupling to simplify the signals to singlets or doublets (due to C-F coupling).

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |

| C-1 (-NH₂) | 142.6 (d) | ⁴JCF = 2.0 |

| C-2 (-Cl) | 116.1 (d) | ³JCF = 7.6 |

| C-3 | 130.5 (d) | ³JCF = 9.5 |

| C-4 | 110.1 (d) | ²JCF = 24.5 |

| C-5 (-F) | 163.4 (d) | ¹JCF = 245.0 |

| C-6 | 115.7 (d) | ²JCF = 22.4 |

Note: Data is compiled from various spectroscopic databases and may vary slightly based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in this compound. cdnsciencepub.com Given that ¹⁹F is a 100% naturally abundant, spin-1/2 nucleus, it offers high receptivity and a wide range of chemical shifts, making it an excellent probe for molecular structure and environment. mdpi.com

Key applications relevant to a molecule like this compound include:

Structural Confirmation: The ¹⁹F chemical shift is highly sensitive to its electronic environment, providing unambiguous confirmation of fluorine's presence and position on the aromatic ring.

Purity Analysis: ¹⁹F NMR can be used as a primary quantitative method (qNMR) to determine the purity of fluorinated compounds with high accuracy and precision, using a fluorinated internal standard. nih.gov

Reaction Monitoring: In synthetic processes involving this compound, ¹⁹F NMR can monitor the reaction progress by tracking the disappearance of the reactant's ¹⁹F signal and the appearance of the product's signal.

Drug Discovery and Development: In fragment-based drug discovery, ¹⁹F NMR is a powerful tool for screening libraries of fluorinated fragments against biological targets like proteins. mdpi.com The changes in the ¹⁹F signal upon binding can identify hits and provide information on binding affinity. researchgate.netresearchgate.net

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule's chemical bonds. These methods are complementary and provide a detailed "fingerprint" of the compound.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. The N-H stretching vibrations of the primary amine group are prominent, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. scienceasia.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. vscht.cz The region between 1400 and 1650 cm⁻¹ contains characteristic absorptions from aromatic C=C ring stretching and N-H bending (scissoring) vibrations. researchgate.net The C-F and C-Cl stretching vibrations give rise to strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.

Table 3: Key FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3480 - 3390 | Medium | N-H Asymmetric & Symmetric Stretching |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching |

| 1625 - 1600 | Strong | N-H Bending (Scissoring) |

| 1580 - 1450 | Strong-Medium | Aromatic C=C Ring Stretching |

| 1280 - 1200 | Strong | C-N Stretching |

| 1180 - 1100 | Strong | C-F Stretching |

| 850 - 800 | Medium | C-H Out-of-plane Bending |

| 780 - 720 | Strong | C-Cl Stretching |

Note: Assignments are based on typical frequency ranges for substituted anilines and halogenated aromatic compounds. vscht.czresearchgate.netresearchgate.net

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar or symmetric bonds. For this compound, the aromatic ring vibrations, particularly the ring breathing mode, often produce a strong and sharp signal in the Raman spectrum. researchgate.net The symmetric N-H stretching vibration may also be observed. researchgate.net The C-Cl and C-F bonds will also show characteristic scattering signals. The study of substituted anilines by surface-enhanced Raman scattering (SERS) demonstrates that adsorption geometry and electronic effects of substituents significantly influence the signal intensities of the amino group and aromatic ring vibrations. scirp.org

Table 4: Key Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3400 - 3300 | Medium | N-H Symmetric Stretching |

| 3100 - 3050 | Strong | Aromatic C-H Stretching |

| 1610 - 1580 | Strong | Aromatic C=C Ring Stretching |

| 1000 - 990 | Very Strong | Ring Breathing Mode |

| 780 - 720 | Strong | C-Cl Stretching |

| 550 - 500 | Medium | C-F Bending |

Note: Assignments are based on characteristic Raman shifts for analogous halogenated anilines. researchgate.netrsc.org

Mass Spectrometry (MS) of this compound

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. Both low-resolution and high-resolution methods are applied to characterize this compound.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). This process results in the formation of a positively charged molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, which provides valuable structural information.

For this compound (C₆H₅ClFN), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a peak for the ³⁵Cl isotope (M⁺) and a smaller peak for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity. While a specific, publicly available EI-MS fragmentation spectrum for this compound is not readily found, general fragmentation patterns for aromatic amines and halogenated compounds suggest that the molecular ion peak is likely to be strong and stable. libretexts.org Common fragmentation pathways would involve the loss of radicals or neutral molecules such as HCl, HCN, or C₂H₂.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). Techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry can distinguish between compounds with the same nominal mass but different elemental formulas.

The exact monoisotopic mass of this compound has been calculated based on its elemental composition (C₆H₅³⁵Cl¹F¹N¹). nih.gov HRMS analysis can verify this composition by matching the experimentally measured mass to the theoretical value with a very low margin of error, providing strong evidence for the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅ClFN |

| Theoretical Monoisotopic Mass (Da) | 145.0094550 |

| Typical Mass Accuracy (ppm) | < 5 ppm |

| Confirmation Method | Comparison of experimental m/z with theoretical exact mass. |

X-ray Crystallography and Diffraction Studies of this compound and its Derivatives

X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of a crystalline solid. These methods provide precise information on bond lengths, bond angles, and the packing of molecules within a crystal lattice. While crystallographic data for this compound itself is not widely published, detailed studies have been conducted on its derivatives, such as 2-Chloro-5-nitroaniline, providing valuable insights into the structural characteristics of this class of compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.6233 (10) |

| b (Å) | 3.7445 (3) |

| c (Å) | 13.6420 (9) |

| β (°) | 91.768 (5) |

| Volume (ų) | 695.58 (9) |

| Z (molecules per unit cell) | 4 |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification, assessing sample purity, and confirming that the bulk material has the same crystal structure as the single crystal used for structure determination. In the characterization of bulk crystals of 2-Chloro-5-nitroaniline grown by the vertical Bridgman technique, PXRD was used to confirm the crystal structure. mdpi.com The resulting diffraction pattern, which consists of a series of peaks at specific angles, serves as a fingerprint for the crystalline phase and can be compared to a pattern calculated from single-crystal XRD data to verify the structural identity and purity of the bulk sample. mdpi.com

Computational Chemistry and Theoretical Studies of 2 Chloro 5 Fluoroaniline

Density Functional Theory (DFT) Calculations for 2-Chloro-5-fluoroaniline

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly with hybrid functionals like B3LYP, serve as a powerful tool to predict a wide range of molecular properties with high accuracy.

The first step in the theoretical characterization of this compound is the optimization of its molecular geometry to find the lowest energy conformation. This is typically achieved using DFT methods, such as B3LYP, combined with a suitable basis set like 6-31+G(d,p) or aug-cc-pVTZ. The process determines the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.netumanitoba.ca

In substituted anilines, the presence of halogen atoms and the amino group induces significant changes in the geometry of the benzene (B151609) ring. researchgate.netumanitoba.ca For this compound, the C-Cl and C-F bond lengths, as well as the bond angles around the substituted carbon atoms, are key parameters of interest. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to alter the charge distribution and, consequently, the bond lengths and angles of the aromatic ring compared to unsubstituted aniline (B41778). umanitoba.ca Computational studies on analogous compounds, such as 2-bromo-6-chloro-4-fluoroaniline, confirm that DFT calculations can accurately predict these structural parameters. researchgate.net

| Parameter | Description | Typical Predicted Value (using DFT/B3LYP) |

|---|---|---|

| r(C-Cl) | Carbon-Chlorine bond length | ~1.74 Å |

| r(C-F) | Carbon-Fluorine bond length | ~1.35 Å |

| r(C-N) | Carbon-Nitrogen bond length | ~1.40 Å |

| ∠(C-C-Cl) | Carbon-Carbon-Chlorine bond angle | ~120° |

| ∠(C-C-F) | Carbon-Carbon-Fluorine bond angle | ~119° |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to predict the infrared (IR) and Raman spectra of this compound. These calculations yield the fundamental vibrational modes of the molecule, which can be correlated with experimental spectroscopic data. researchgate.netnih.gov Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation, and thus, they are typically scaled by a factor (e.g., 0.961 for B3LYP) to improve agreement with experimental results. nih.gov

The analysis allows for the assignment of specific vibrational modes, such as the N-H stretching of the amino group, C-H stretching of the aromatic ring, and the characteristic vibrations of the C-Cl and C-F bonds. researchgate.net Studies on similar molecules, like 2-bromo-6-chloro-4-fluoroaniline, have demonstrated the utility of DFT in making detailed assignments of the vibrational spectra. researchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) asymmetric | ~3500 cm⁻¹ | Asymmetric stretching of the amino group |

| ν(N-H) symmetric | ~3400 cm⁻¹ | Symmetric stretching of the amino group |

| ν(C-H) | 3000-3100 cm⁻¹ | Aromatic C-H stretching |

| ν(C=C) | 1400-1650 cm⁻¹ | Aromatic ring C-C stretching |

| ν(C-F) | ~1250 cm⁻¹ | C-F stretching |

| ν(C-Cl) | ~700 cm⁻¹ | C-Cl stretching |

Note: The frequencies are illustrative and represent typical ranges for the specified vibrational modes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. thaiscience.info A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. DFT calculations are widely used to determine the energies of these orbitals for molecules like this compound. researchgate.netthaiscience.info For substituted anilines, the HOMO is typically localized on the aromatic ring and the amino group, while the LUMO is distributed over the ring and the electron-withdrawing substituents. researchgate.net

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap = E(LUMO) - E(HOMO) | ~ 5.0 eV |

Note: The values are illustrative, based on typical DFT calculations for similar aromatic amines.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.

Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. In this compound, these areas are expected around the electronegative nitrogen and fluorine atoms. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack, often found around the hydrogen atoms of the amino group and the aromatic ring. researchgate.netresearchgate.net The MEP map provides a clear, visual representation of the molecule's charge landscape and reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, charge distribution, and intramolecular interactions within a molecule. wisc.edu This method analyzes the filled and empty orbitals to reveal hyperconjugative interactions, such as the delocalization of electron density from a filled lone-pair orbital to an adjacent empty (antibonding) orbital. orientjchem.org

For this compound, NBO analysis can quantify the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. orientjchem.org It can also detail the hybridization of atomic orbitals and the nature of the bonding (e.g., σ and π bonds). The analysis of donor-acceptor interactions within the molecule, such as the delocalization from the nitrogen lone pair into the antibonding orbitals of the aromatic ring, provides insight into the molecule's electronic stability. umanitoba.caorientjchem.org

| Atom | Predicted Natural Charge (e) |

|---|---|

| N (Amino) | -0.8 to -0.9 |

| Cl | -0.1 to -0.2 |

| F | -0.3 to -0.4 |

| C (bonded to N) | +0.2 to +0.3 |

| C (bonded to Cl) | +0.1 to +0.2 |

| C (bonded to F) | +0.3 to +0.4 |

Note: The values are illustrative and represent typical charge distributions predicted by NBO analysis for similar molecules.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Studies of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. arabjchem.org These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an observed activity or property.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. An MD simulation calculates the trajectory of individual atoms based on a given force field, providing a detailed view of molecular behavior at the atomic level. For a molecule like this compound, MD simulations could offer significant insights into its conformational dynamics, solvent interactions, and aggregation properties.

Theoretical Approach:

The simulation would begin by defining an initial 3D structure of the this compound molecule, which can be optimized using quantum mechanical methods. This molecule would then be placed in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), to mimic condensed-phase conditions. The interactions between all atoms are governed by a force field, a set of parameters and equations that describe the potential energy of the system.

Key parameters that would be analyzed during an MD simulation of this compound include:

Root Mean Square Deviation (RMSD): To monitor the stability of the molecule's conformation throughout the simulation.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Radial Distribution Function (RDF): To understand the structure of the solvent around the molecule and identify specific interactions, such as hydrogen bonding between the amine group and solvent molecules.

Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds, which are crucial for understanding its solubility and interaction with other molecules.

Potential Research Findings:

A hypothetical MD study on this compound could yield the data presented in the interactive table below, illustrating how the molecule interacts with its environment over a simulated period.

| Simulation Parameter | Simulated Value | Interpretation |

|---|---|---|

| Average RMSD (ns) | 1.5 Å | Indicates the molecule maintains a stable conformation after an initial equilibration period. |

| Peak RMSF | -NH2 group | The amine group shows the highest flexibility, which is typical for terminal functional groups. |

| Primary RDF Peak (with Water) | N-H···O at 2.8 Å | Strong hydrogen bonding interaction between the amine hydrogen and water oxygen atoms. |

| Average Hydrogen Bonds (to Solvent) | 2.1 | On average, the molecule forms two stable hydrogen bonds with the surrounding water molecules. |

These simulations would be invaluable for predicting the behavior of this compound in various chemical environments, aiding in the design of processes like crystallization, formulation, and predicting its environmental fate.

Molecular Docking and Ligand-Protein Interaction Studies (Relevant to Biological Applications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. For this compound, which serves as a building block for pharmacologically active compounds, molecular docking studies are essential for predicting its potential biological targets and understanding its mechanism of action at a molecular level.

Methodology and Potential Applications:

In a typical molecular docking study, a high-resolution 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB). A 3D model of the ligand, this compound or its derivative, is then computationally placed into the binding site of the protein. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) and rank the different binding poses.

Studies on analogous fluoroaniline (B8554772) derivatives have shown their potential to interact with various enzymes. For instance, computational studies on nitro-fluoroaniline isomers have explored their binding affinity with inducible Nitric Oxide Synthase (iNOS), suggesting a role as enzyme inhibitors. researchgate.net Similarly, derivatives of fluoroanilines have been docked against proteins like B-raf to assess their potential as anticancer agents. researchgate.net

Hypothetical Docking Results:

If this compound were to be investigated for its potential as an inhibitor of a hypothetical protein kinase, molecular docking could produce the following type of data:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase ABC (Hypothetical) | -6.8 | ASP-184 | Hydrogen Bond with -NH2 group |

| LEU-83 | Hydrophobic interaction with the aromatic ring | ||

| PHE-167 | Pi-Pi Stacking with the aromatic ring | ||

| LYS-101 | Halogen Bond with Chlorine atom |

The results would highlight the specific amino acid residues in the protein's active site that interact with the ligand. The binding affinity score provides a quantitative measure of the interaction strength, helping to prioritize compounds for further experimental testing. Such studies are fundamental in modern drug discovery, enabling the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Applications of 2 Chloro 5 Fluoroaniline in Advanced Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

Synthesis of Anti-Cancer Agents

2-Chloro-5-fluoroaniline is a pivotal precursor in the synthesis of targeted anti-cancer therapeutics, particularly protein kinase inhibitors. These drugs function by blocking specific enzymes that are crucial for cancer cell growth and proliferation. Patents reveal that this aniline (B41778) derivative is a key starting material for several classes of kinase inhibitors investigated for oncological applications.

For instance, it is utilized in the synthetic pathways leading to B-Raf inhibitors, which are designed to treat cancers associated with abnormal B-Raf gene activity, such as melanoma. google.comambeed.com It is also integral to the development of inhibitors for other critical cell cycle regulators, including Cyclin-Dependent Kinase 2 (CDK2) and Phosphatidylinositol 3-kinase (PI3K-alpha), which are targets in a variety of human cancers. The synthesis of these complex molecules often involves multi-step sequences where the this compound core is elaborated to construct the final pharmacophore.

| Inhibitor Class | Molecular Target | Therapeutic Application |

|---|---|---|

| B-Raf Inhibitors | B-Raf Kinase | Melanoma and other cancers |

| CDK2 Inhibitors | Cyclin-Dependent Kinase 2 | Various human cancers |

| PI3K-alpha Inhibitors | Phosphatidylinositol 3-kinase alpha | Various human cancers |

Development of Anti-Inflammatory Drugs

The utility of this compound extends to the synthesis of novel anti-inflammatory agents. Patent literature discloses its use as a key reactant in the preparation of phosphonate compounds designed to treat inflammation. Furthermore, it serves as a foundational element for creating chemokine receptor activity modulators. These modulators target the signaling pathways involved in the inflammatory response, offering a potential therapeutic approach for a range of inflammatory diseases.

Precursor for Antibacterial Agents

In the fight against bacterial infections, this compound has been employed as a starting material for new antibacterial agents. Research has demonstrated its use in synthesizing analogs of ethoxzolamide, which have shown potent in vitro activity against Neisseria gonorrhoeae, the bacterium responsible for gonorrhea. In another study, the compound was used to create novel oxazole derivatives that were subsequently screened for their in-vitro efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Building Block for Other Biologically Active Compounds

The versatility of this compound is further highlighted by its role as a building block for a diverse array of other biologically active compounds. Its chemical handles—the amine group and the halogen substituents—allow for its incorporation into various molecular scaffolds through reactions such as nucleophilic substitution, diazotization, and cross-coupling. This adaptability has led to its inclusion in the synthesis of compounds targeting the central nervous system, such as chemokine receptor modulators that have applications beyond inflammation.

Utilization in Agrochemical Development

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. The incorporation of fluorine atoms into pesticides is a well-established strategy to enhance their efficacy, metabolic stability, and target specificity.

Synthesis of Herbicides and Fungicides

This compound is used in the creation of molecules for crop protection. While specific, publicly documented examples for herbicides and fungicides are limited, its structural motifs are found in patented insecticidal compounds. For example, it is listed as a reactant in the synthesis of insecticidal benzenedicarboxamide derivatives, demonstrating its utility in the broader field of pesticide development. google.com The principles of its incorporation into insecticides, leveraging its unique electronic and steric properties, are analogous to its potential application in the design and synthesis of next-generation herbicides and fungicides.

Referenced Compounds

| Compound Name |

|---|

| This compound |

| Ethoxzolamide |

Pesticide Formulation

This compound serves as a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides and fungicides. chemimpex.com Its unique molecular structure, featuring both chlorine and fluorine substituents on an aniline ring, provides a versatile scaffold for creating complex molecules with targeted biological activities. chemimpex.comnbinno.com The presence of these halogen atoms enhances the reactivity and stability of the compound, making it an attractive building block for developing innovative and effective crop protection solutions. chemimpex.com

In the formulation of modern herbicides, this compound is utilized as a precursor to design molecules that can selectively target specific weed species with minimal impact on the desired crops. nbinno.com The chemical transformations it can undergo allow for the creation of intricate molecular architectures essential for the development of next-generation agrochemicals that aim to improve agricultural yields and promote sustainable farming practices. chemimpex.comnbinno.com

Applications in Dye and Pigment Manufacturing

This compound is a key intermediate in the production of certain dyes and pigments. chemimpex.com Its aromatic amine structure allows it to be a precursor in the synthesis of azo dyes. Azo dyes are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) that connects aromatic rings. The specific substituents on these rings determine the color and properties of the dye.

The synthesis process typically involves diazotization of the this compound, where the amine group is converted into a diazonium salt. This reactive intermediate is then coupled with another aromatic compound (a coupling agent) to form the final azo dye molecule. The chlorine and fluorine atoms on the aniline ring can influence the final color, as well as properties like lightfastness and chemical resistance.

Role in Material Science and Specialty Chemicals

The distinct properties of this compound make it a valuable component in the field of material science and the synthesis of specialty chemicals. chemimpex.com Its halogenated aromatic structure contributes to the development of advanced materials with enhanced properties. chemimpex.com

Key Contributions in Material Science:

Enhanced Durability: Incorporation into material structures can improve resistance to chemical degradation. chemimpex.com

Specialty Chemical Synthesis: It acts as a foundational block for creating more complex molecules used in various industrial applications. chemimpex.com

Development of Specialty Polymers and Coatings

In the realm of material science, this compound plays a role in the development of specialty polymers and coatings. chemimpex.com The presence of both chlorine and fluorine atoms on the benzene (B151609) ring can impart desirable characteristics to the resulting polymers, such as increased thermal stability, chemical resistance, and durability. chemimpex.com These polymers can be used in coatings that offer enhanced protection against environmental factors. The reactivity of the amine group allows for its incorporation into various polymer backbones through different polymerization techniques.

Synthesis of Heterocyclic Compounds from this compound

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. These structures are of significant interest in medicinal chemistry and drug development.

The synthesis of fluorinated heterocyclic compounds is a prominent area of research, as the inclusion of fluorine atoms can significantly alter the biological activity and metabolic stability of a molecule. mdpi.com For instance, in the synthesis of a fluorobenzimidazole moiety, a derivative of 2-fluoroaniline can undergo nucleophilic displacement followed by hydrogenation to yield the benzimidazole ring structure. mdpi.com While this example uses a related aniline, the principle of using halogenated anilines like this compound as building blocks for more complex heterocyclic systems is a common strategy in organic synthesis.

Environmental and Toxicological Considerations in 2 Chloro 5 Fluoroaniline Research

Environmental Fate and Degradation Studies of 2-Chloro-5-fluoroaniline

The biodegradation of this compound has not been extensively studied. However, research on other fluoroanilines and chloroanilines suggests that microbial degradation is a possible environmental fate. For example, mixed microbial cultures have been shown to effectively degrade 2-fluoroaniline and 3-fluoroaniline, achieving high removal and defluorination rates. nih.gov The degradation of these compounds involved key enzymatic activities, including monooxygenase and dioxygenase, which lead to hydroxylation and dehalogenation. nih.gov

Bacteria capable of degrading chloroanilines often utilize them as a source of carbon and nitrogen. The degradation pathways typically involve the conversion of the aniline (B41778) to a catechol derivative, followed by the cleavage of the aromatic ring. For instance, Moraxella sp. has been shown to mineralize ring-substituted anilines through an ortho-cleavage pathway. asm.org Similarly, Acinetobacter baylyi can biodegrade a range of mono- and di-halogenated anilines. researchgate.net The specific microbial communities and enzymes that could act on this compound would likely depend on the specific environmental conditions.

Ecotoxicological Impact Assessments of this compound

The assessment of ecotoxicological impacts is essential for determining the potential harm of this compound to ecosystems. While specific data for this compound is limited, studies on similar aromatic amines provide valuable insights into its potential effects on various organisms.

Data specifically detailing the toxicity of this compound to aquatic organisms is scarce. However, research on other anilines and chloroanilines has demonstrated significant toxicity to aquatic life, particularly crustaceans. scispace.com A study on five different anilines revealed that crustaceans were significantly more sensitive than bacteria and protozoa. scispace.com

For the related compound, 2-chloroaniline, notable toxicity was observed across different trophic levels. The table below summarizes the median effective concentration (EC50) values for 2-chloroaniline on various aquatic organisms, illustrating the potential ecotoxicological concern for chlorinated anilines.

| Organism | Species | Endpoint | EC50 (mg L⁻¹) | Reference |

|---|---|---|---|---|

| Crustacean | Daphnia magna | Immobilization | 0.13 | scispace.com |

| Crustacean | Thamnocephalus platyurus | Mortality | 0.6 | scispace.com |

| Protozoan | Tetrahymena thermophila | Growth Inhibition | 13 | scispace.com |

| Bacterium | Aliivibrio fischeri | Luminescence Inhibition | 23 | scispace.com |

This interactive table provides a summary of the acute toxicity of the related compound 2-chloroaniline to various aquatic organisms. Users can sort the data by clicking on the column headers.

The data indicates that chloroanilines can be highly toxic to aquatic invertebrates, which play a crucial role in aquatic food webs. The toxicity can vary significantly between species. scispace.com

Research on Metabolic Pathways in Biological Systems

Understanding the metabolic pathways of this compound in biological systems is crucial for assessing its toxicological profile. While specific research on this compound is limited, studies on other halogenated anilines provide a framework for its likely metabolic fate.

In microorganisms, the metabolism of halogenated anilines can proceed through different pathways depending on the presence of oxygen. For example, a Paracoccus sp. was found to metabolize chloroanilines via two separate pathways under aerobic and anaerobic conditions. nih.gov Acetylation was identified as a major transformation mechanism under aerobic conditions. nih.gov Bacterial degradation can also be initiated by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring, leading to dehalogenation and eventual ring cleavage. nih.govplos.org

In mammals, the metabolism of halogenated anilines is often catalyzed by cytochrome P450 enzymes in the liver. nih.gov These reactions can lead to the formation of various metabolites. For dihalogenated anilines, a proposed mechanism involves oxidation to a reactive intermediate, followed by conjugation with glutathione (GSH), which can result in the replacement of a halogen atom. acs.org The position of the halogen substituents on the aniline ring significantly influences the formation of these reactive metabolites. acs.org

Risk Assessment Methodologies in Laboratory and Industrial Settings

A thorough risk assessment is mandatory for ensuring the safe handling of this compound in both laboratory and industrial environments. This process involves a systematic evaluation of the potential hazards and the likelihood of exposure.

The primary steps in a chemical risk assessment include:

Hazard Identification : This step involves identifying the intrinsic hazardous properties of the substance. For this compound, the identified hazards include acute toxicity if swallowed, in contact with skin, or inhaled, as well as skin and eye irritation. nih.gov It is classified as a toxic solid organic compound. fishersci.comspectrumchemical.com

Dose-Response Assessment : This involves quantifying the relationship between the dose of the substance and the incidence of adverse health effects. For this compound, specific quantitative dose-response data is not widely available in public literature, so data from analogous compounds may be used for initial assessments.

Exposure Assessment : This step evaluates the potential for human and environmental exposure. In an industrial or laboratory setting, exposure routes can include inhalation of dust or vapors, dermal contact, and accidental ingestion. osha.gov The assessment should consider the quantities used, the operational procedures, and the existing control measures.

Risk Characterization : This final step integrates the information from the previous steps to estimate the probability and severity of adverse effects. The risk is characterized by comparing the estimated exposure levels with the established safe levels of exposure.

To mitigate risks, a hierarchy of controls is implemented. This includes:

Elimination or Substitution : Replacing the hazardous chemical with a less hazardous one.

Engineering Controls : Using equipment such as fume hoods and ventilated enclosures to contain the chemical at the source.

Administrative Controls : Implementing safe work practices, training, and clear labeling.

Personal Protective Equipment (PPE) : Providing appropriate gloves, safety goggles, and respiratory protection as a final line of defense. fishersci.com

Regular monitoring and review of risk assessments are essential to ensure their continued effectiveness, especially when processes or materials change.

Future Directions and Emerging Research Trends for 2 Chloro 5 Fluoroaniline

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and synthesis of novel compounds derived from 2-chloro-5-fluoroaniline. These computational tools can significantly accelerate the design-make-test-analyze cycle in chemical research. researchgate.netyoutube.com

In the realm of compound discovery, AI algorithms can screen vast virtual libraries of potential derivatives of this compound to predict their biological activities, material properties, and potential toxicities. This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving considerable time and resources. Machine learning models, trained on existing data from other halogenated anilines, can identify complex structure-activity relationships that may not be apparent to human researchers. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Tool/Technique | Potential Impact |

|---|---|---|

| Compound Discovery | Virtual Screening, QSAR Modeling | Rapid identification of derivatives with desired biological or material properties. |

| Synthesis Planning | Retrosynthesis Algorithms | Design of efficient and novel synthetic pathways. |

| Process Optimization | Predictive Modeling | Optimization of reaction conditions for higher yields and purity. |

| Property Prediction | Molecular Dynamics Simulations | Forecasting the physicochemical properties of new derivatives. |

Sustainable Synthesis and Green Chemistry Innovations for this compound

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals, and this compound is no exception. Future research will focus on developing more sustainable and environmentally friendly methods for its production and the synthesis of its derivatives. wjarr.com

Key areas of innovation include the use of biocatalysis, where enzymes are employed to carry out chemical transformations under mild conditions, reducing energy consumption and waste generation. acs.org The development of continuous flow chemistry processes offers a safer, more efficient, and scalable alternative to traditional batch manufacturing. researchgate.net

Table 2: Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Innovative Approach | Expected Benefit |

|---|---|---|

| Waste Prevention | High-yield catalytic processes | Reduced formation of byproducts and waste streams. |

| Atom Economy | Efficient reaction design | Maximization of the incorporation of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Use of bio-based or recyclable solvents | Reduced environmental pollution and worker exposure to hazardous substances. |

| Energy Efficiency | Biocatalysis and flow chemistry | Lower energy consumption and milder reaction conditions. |

Exploration of Novel Biological Activities and Therapeutic Targets

While this compound is a known intermediate in the synthesis of some biologically active molecules, a vast area of its potential pharmacological landscape remains unexplored. Future research will likely focus on the systematic exploration of novel biological activities and therapeutic targets for its derivatives. The unique substitution pattern of chlorine and fluorine on the aniline (B41778) ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.